DETQ

Neuroscience Psychopharmacology Behavioral Pharmacology

Orthosteric D1 agonists cause tachyphylaxis and inverted U-shaped dose-response curves, limiting chronic studies. DETQ, a selective D1R PAM, avoids these confounds by potentiating endogenous dopamine without intrinsic agonist activity. • No tachyphylaxis or inverted U-shaped dose-response; enables sustained, predictable D1R modulation. • ICL2 allosteric binder (Kb 26 nM) with 21-fold cAMP leftward shift; >30-fold human-over-rodent selectivity. • Synergizes with other PAMs (e.g., MLS6585) for supra-additive effects; validated in hD1 KI models.

Molecular Formula C22H25Cl2NO3
Molecular Weight 422.3 g/mol
CAS No. 1638667-81-8
Cat. No. B607073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDETQ
CAS1638667-81-8
SynonymsDETQ
Molecular FormulaC22H25Cl2NO3
Molecular Weight422.3 g/mol
Structural Identifiers
SMILESCC1C2=C(CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)C(=CC=C2)C(C)(C)O
InChIInChI=1S/C22H25Cl2NO3/c1-13-15-6-4-7-18(22(2,3)28)16(15)10-14(12-26)25(13)21(27)11-17-19(23)8-5-9-20(17)24/h4-9,13-14,26,28H,10-12H2,1-3H3/t13-,14+/m0/s1
InChIKeyCWRORBWPLQQFMX-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DETQ: Selective D1 Receptor PAM for Research


DETQ (2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one) is a selective, allosteric, and orally active positive allosteric modulator (PAM) of the human dopamine D1 receptor (D1R) [1]. It enhances endogenous dopamine signaling by increasing the potency and efficacy of dopamine at the D1R, without exhibiting significant intrinsic agonist activity [2]. In vitro, DETQ induces a 21-fold leftward shift in the cAMP response to dopamine in HEK293 cells expressing the human D1 receptor, with an equilibrium dissociation constant (Kb) of 26 nM [2]. Notably, DETQ displays marked species selectivity, being approximately 30-fold less potent at rodent D1 receptors and inactive at the human D5 receptor [2]. This profile positions DETQ as a unique tool for dissecting D1R-mediated signaling pathways, particularly in humanized models.

Why DETQ Cannot Be Substituted with Other D1 Ligands


DETQ's unique mechanism as a D1R PAM, coupled with its pronounced species selectivity and distinct allosteric binding site, renders it non-interchangeable with orthosteric D1 agonists (e.g., SKF-82958, A-77636), other D1 PAMs (e.g., MLS6585), or compounds targeting different receptor classes (e.g., mGluR2 PAMs). Unlike orthosteric agonists, DETQ does not cause receptor desensitization, tachyphylaxis, or the inverted U-shaped dose-response curves characteristic of direct D1R activation [1]. Furthermore, DETQ binds to the intracellular loop 2 (ICL2) of the D1R, a site distinct from those occupied by MLS6585 or BMS-A1, enabling supra-additive or synergistic effects in combination studies [2]. Its inactivity at the human D5 receptor and low potency at rodent D1Rs mandate the use of humanized models (e.g., hD1 knock-in mice), a critical consideration for experimental design and procurement [3].

Quantitative Differentiation: Evidence-Based Comparison


Avoidance of Tachyphylaxis in Locomotor Activity

In a direct head-to-head comparison, DETQ, a D1R PAM, demonstrated a distinct in vivo behavioral profile relative to the orthosteric D1 agonists SKF 82958 and A-77636. DETQ produced a robust and sustained increase in locomotor activity (LMA) in habituated hD1 knock-in mice without evidence of tachyphylaxis over 4 days of daily dosing. In contrast, the D1 agonist A-77636 showed complete tachyphylaxis by day 2 [1]. Furthermore, while the agonists exhibited bell-shaped dose-response curves with profound reductions in LMA at higher doses due to competing stereotyped behaviors, DETQ's LMA response plateaued without behavioral competition, even as brain concentrations continued to rise [1].

Neuroscience Psychopharmacology Behavioral Pharmacology

Cognitive Deficit Reversal without Inverted U-Shape

In a model of cognitive impairment relevant to schizophrenia, DETQ's effect on novel object recognition (NOR) memory was directly compared to the D1R agonists SKF38393 and SKF82958. DETQ reversed subchronic phencyclidine (scPCP)-induced NOR deficits in hD1 knock-in mice with no evidence of an inverted U-shaped dose-response curve. In contrast, orthosteric D1 agonists are known to produce inverted U-shaped curves in cognitive tasks, a phenomenon linked to receptor desensitization [1]. This study directly confirms DETQ's distinct pharmacological signature in a cognitive domain.

Cognitive Neuroscience Schizophrenia Alzheimer's Disease

Supra-Additive Functional Synergy with MLS6585

Comparative molecular pharmacology studies reveal that DETQ and MLS6585, another D1R PAM, bind to distinct allosteric sites on the receptor. DETQ binds to the intracellular loop 2 (ICL2) region, while MLS6585 interacts with the extracellular portion of transmembrane helix 7 (TM7) [1]. In functional assays, the combination of DETQ and MLS6585 elicited a supra-additive response in the absence of dopamine, implying that both PAMs can bind simultaneously to the D1 receptor and synergistically enhance signaling [2]. This functional interaction is not observed when combining compounds that compete for the same allosteric site.

Molecular Pharmacology GPCR Signaling Allostery

Species Selectivity from a Single Amino Acid Difference

DETQ exhibits a profound species difference in potency, being approximately 30-fold less potent at rat and mouse D1 receptors compared to human D1R in standard assays [1]. A more detailed investigation using D1/D5 chimeras pinpointed the molecular basis for this selectivity. The critical residue is Ala139 in the human D1 receptor; mutating this residue to methionine, as found in the human D5 receptor, reduced the potency of DETQ by approximately 1000-fold [2]. This extreme sensitivity to a single amino acid substitution underscores DETQ's exquisite molecular recognition and explains its inactivity at the closely related human D5 receptor.

Receptor Pharmacology Species Selectivity Drug Discovery

DETQ Validated Research and Application Scenarios


Chronic D1R Studies: Cognition and Locomotion

DETQ is uniquely suited for chronic dosing studies in humanized D1 receptor knock-in mice (hD1 KI) to investigate the role of D1R potentiation in cognitive and motor functions. The evidence that DETQ avoids tachyphylaxis and inverted U-shaped dose-response curves in locomotor and cognitive assays [1] makes it a superior alternative to orthosteric D1 agonists, which rapidly desensitize and exhibit dose-limiting behavioral competition. This allows for sustained, predictable modulation of D1R pathways over days to weeks.

D1R Allosteric Network and Combinatorial Pharmacology

Researchers investigating the structural and functional allostery of the D1 receptor can employ DETQ as a defined tool for the ICL2 binding site. Its established supra-additive synergy with the TM7-binding PAM MLS6585 [2] provides a robust experimental paradigm for studying allosteric cooperativity, biased signaling, and the potential for multi-site targeting to achieve novel pharmacological outcomes not possible with single-site ligands.

Human-Specific D1R Pharmacology and Translational Models

Given DETQ's extreme species selectivity—being ~30-fold less potent in rodents and over 1000-fold less potent with a single amino acid substitution [3]—it serves as a critical tool for validating humanized D1 receptor models (e.g., hD1 KI mice). Studies using DETQ can dissect human-specific D1R pharmacology and its role in complex behaviors, providing a translational bridge for evaluating D1 PAM mechanisms relevant to human neuropsychiatric disorders where wild-type rodent models are non-responsive.

PAM vs. Agonist D1R Signaling in Cognitive Enhancement

DETQ enables the specific interrogation of PAM-mediated cognitive enhancement distinct from direct receptor activation. The compound's ability to reverse scPCP-induced memory deficits without an inverted U-shaped dose-response [4] allows researchers to cleanly dissect the contributions of amplified endogenous dopamine tone from the confounding effects of receptor desensitization and off-target motor activation inherent to orthosteric agonists. This is particularly valuable for studying cognitive domains in schizophrenia and neurodegenerative disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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